molecular formula C12H18N2 B3227317 2,6-Dimethyl-3-(piperidin-4-yl)pyridine CAS No. 1260871-08-6

2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Cat. No.: B3227317
CAS No.: 1260871-08-6
M. Wt: 190.28
InChI Key: FLWYAMYUKPRFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 6, and a piperidine ring attached at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents. One common method is the hydrogenation of 2,6-dimethylpyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually involve moderate temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The methyl groups and the piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,6-Dimethyl-3-(piperidin-4-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the pyridine ring.

    2,6-Dimethylpyridine: The precursor to 2,6-Dimethyl-3-(piperidin-4-yl)pyridine, featuring a pyridine ring with two methyl groups.

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Uniqueness

This compound is unique due to the combination of the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-3-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWYAMYUKPRFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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